Ácido 6-Piperidinonicotínico

Descripción general

Descripción

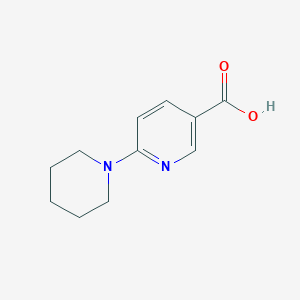

6-Piperidinonicotinic acid is a heterocyclic compound with the molecular formula C11H14N2O2. It is characterized by the presence of a piperidine ring attached to a nicotinic acid moiety.

Aplicaciones Científicas De Investigación

6-Piperidinonicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has shown that derivatives of 6-Piperidinonicotinic acid may have therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mecanismo De Acción

Target of Action

6-Piperidinonicotinic acid is a derivative of piperidine , a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives, which include 6-piperidinonicotinic acid, are known to interact with various biological targets due to their pharmacophoric features . These interactions can lead to changes in cellular processes, contributing to their therapeutic effects .

Biochemical Pathways

It’s worth noting that piperidine derivatives are involved in various biological activities . For instance, nicotine, a pyridine alkaloid found in Nicotiana species, is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidinonicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine. One common method includes the nucleophilic substitution reaction where nicotinic acid is reacted with piperidine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 6-Piperidinonicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

6-Piperidinonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: Shares the nicotinic acid moiety but lacks the piperidine ring.

Piperidine: Contains the piperidine ring but lacks the nicotinic acid moiety.

6-Substituted Nicotinic Acid Analogues: These compounds have similar structures but different substituents on the nicotinic acid ring.

Uniqueness

6-Piperidinonicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .

Actividad Biológica

6-Piperidinonicotinic acid (6-PNA) is a compound derived from nicotinic acid, notable for its potential biological activities and applications in various fields, including pharmacology and biotechnology. This article explores the biological activity of 6-PNA, focusing on its metabolic pathways, enzymatic interactions, and implications for health and disease.

Chemical Structure and Properties

6-PNA is characterized by a piperidine ring attached to a nicotinic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Metabolic Pathways

Research indicates that 6-PNA is involved in various metabolic pathways, particularly those related to the degradation of nicotinic acid. The compound serves as both a nitrogen and carbon source for certain bacterial strains, facilitating microbial metabolism.

Table 1: Key Enzymatic Pathways Involving 6-PNA

| Enzyme | Function | Organism |

|---|---|---|

| Nicotinate dehydrogenase | Converts nicotinic acid to 6-PNA | Pseudomonas putida |

| 6-Hydroxynicotinic acid monooxygenase | Hydroxylates 6-PNA to produce 6-hydroxy-3-succinoyl-pyridine | Pseudomonas putida |

| Piperidine-2,6-dione hydrolase | Degrades piperidine derivatives into simpler compounds | Alcaligenes sp. |

Antimicrobial Properties

Studies have demonstrated that 6-PNA exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent. The mechanism of action may involve disruption of bacterial metabolic pathways that utilize nicotinic acid derivatives.

Case Studies

-

Microbial Utilization of Nicotinic Acid :

A study conducted on Pseudomonas putida showed that this bacterium can efficiently utilize nicotinic acid as a carbon source, converting it into various metabolites including 6-PNA. The research elucidated the genetic and enzymatic pathways involved in this conversion, providing insights into biotechnological applications for bioremediation and bio-synthesis of valuable compounds . -

Neuroprotective Mechanisms :

A clinical trial investigating the effects of nicotinic acid derivatives on cognitive function found that supplementation could improve memory performance in elderly subjects. While 6-PNA was not directly tested, its role as a metabolite suggests it may contribute to these observed benefits through similar mechanisms .

Propiedades

IUPAC Name |

6-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPWWMSKVYYSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383387 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-50-2 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.